molecular formula C15H10FNO B11872148 7-Fluoro-3-phenyl-2-quinolinol CAS No. 1031928-43-4

7-Fluoro-3-phenyl-2-quinolinol

Cat. No.: B11872148
CAS No.: 1031928-43-4
M. Wt: 239.24 g/mol
InChI Key: ACVUVFAPCDCHIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-phenyl-2-quinolinol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base can yield the desired product . The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-phenyl-2-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

7-Fluoro-3-phenyl-2-quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-phenyl-2-quinolinol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1031928-43-4

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

7-fluoro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10FNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)

InChI Key

ACVUVFAPCDCHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

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